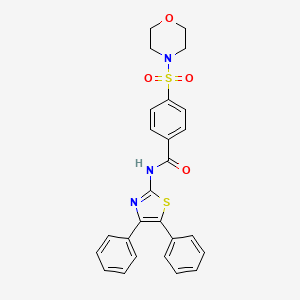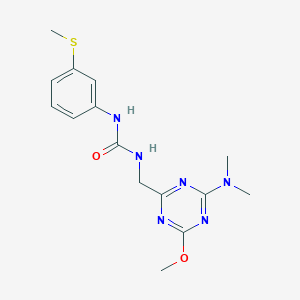![molecular formula C7H17NO2 B2778542 Ethyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 188575-78-2](/img/structure/B2778542.png)
Ethyl[2-(2-methoxyethoxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[2-(2-methoxyethoxy)ethyl]amine is a chemical compound with the molecular formula C7H17NO2. It is known for its versatile applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an ethyl group, a methoxyethoxy group, and an amine group, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine, is a complex compound with multiple potential targets. It has been used in various chemical reactions, serving as a ligand for f-block metals of various sizes and oxidation states . The primary role of this compound is to facilitate these reactions by acting as a phase-transfer catalyst .
Mode of Action
The compound interacts with its targets by serving as a ligand, forming complexes with f-block metals . It also deprotonates water molecules coordinated to trivalent triflate salts of f-block metal ions . This interaction results in changes in the chemical structure and properties of the targets, enabling various chemical reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a phase-transfer catalyst. For instance, it has been used in the oxidation of arylmethanols , phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , and the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides . The downstream effects of these reactions depend on the specific chemical context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. As a phase-transfer catalyst, it can facilitate a variety of reactions, leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the pH of the solution, temperature, and pressure. As a phase-transfer catalyst, it is particularly sensitive to the polarity of the solvent and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl[2-(2-methoxyethoxy)ethyl]amine can be synthesized through the reaction of 2-(2-methoxyethoxy)ethanol with ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:
Reaction Setup: The reaction is carried out in a high-pressure reactor.
Catalyst Addition: Raney nickel is added as a catalyst.
Reaction Conditions: The mixture is heated to a temperature of around 150°C and pressurized with hydrogen gas.
Product Isolation: The product is isolated through distillation and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(2-methoxyethoxy)ethyl]amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, phase-transfer catalysts.
Reduction: Hydrogen gas, metal catalysts (e.g., Raney nickel).
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
Ethyl[2-(2-methoxyethoxy)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and surfactants.
Comparison with Similar Compounds
Ethyl[2-(2-methoxyethoxy)ethyl]amine can be compared with other similar compounds such as:
2-(2-Methoxyethoxy)ethanamine: Similar structure but lacks the ethyl group, making it less versatile in certain reactions.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Contains an additional ethoxy group, which can influence its reactivity and solubility properties.
The uniqueness of this compound lies in its balanced structure, which provides both hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-ethyl-2-(2-methoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-8-4-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRBYYFKHTLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)
![5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2778460.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2778469.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)
![1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2778473.png)




![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea](/img/structure/B2778482.png)
